2,2-Dimethylsuccinic anhydride
Overview
Description
2,2-Dimethylsuccinic anhydride is a chemical compound that has been studied in various contexts, including its role in photochromic reactions, as a ligand in inorganic-organic frameworks, and in the synthesis of other chemical compounds. It is known for its ability to form frameworks suitable for exfoliation into nanosheets and has been used in the study of magnetic properties of such frameworks . Additionally, it has been involved in the study of mitochondrial function, where it was found to facilitate the uptake of potassium ions .
Synthesis Analysis
The synthesis of 2,2-dimethylsuccinic anhydride has been explored in the context of creating deuterium-labeled compounds. A sequence of reactions involving Knoevenagel condensation, Michael addition, HCl hydrolysis, simultaneous decarboxylation, and dehydration using acetic anhydride has been reported to yield deuterium-labeled 2,2-dimethylsuccinic anhydride with a high degree of purity . This synthesis route highlights the compound's versatility and the potential for creating isotopically labeled derivatives for scientific research.
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as E- and Z-isomers of 2,5-dimethyl-3-furylethylidene(isopropylidene)-succinic anhydride, have been examined, revealing a twisting between the furan ring and the succinic anhydride portion. These studies provide insights into the structural behavior of similar anhydrides and their photochromic reactions .
Chemical Reactions Analysis
2,2-Dimethylsuccinic anhydride has been shown to participate in various chemical reactions. For instance, it has been used to facilitate the immediate uptake of potassium ions by mitochondria, indicating a requirement for the anhydride bond in this biological process . Additionally, it has been involved in the oxidative scission of ethyl 2,2-dimethoxycyclopropanecarboxylates, leading to the synthesis of unusual anhydride bis-acetals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-dimethylsuccinic anhydride are reflected in its applications. For example, its role in the formation of layered inorganic-organic frameworks demonstrates its ability to interact with various cations and form structures with weak interlayer van der Waals forces, which are critical for nanosheet exfoliation . The compound's magnetic properties have also been studied, revealing strong low-dimensional antiferromagnetic coupling in certain frameworks .
Scientific Research Applications
Uptake of Potassium Ions by Mitochondria : Hadler and Demetriou (1976) found that 2,2-dimethylsuccinic anhydride, when added to mitochondrial suspensions, caused rapid uptake of potassium ions. This effect was not replicated with 2,2-dimethylsuccinate, indicating the necessity of the anhydride bond in this biological process (Hadler & Demetriou, 1976).
Formation of Layered Inorganic-Organic Frameworks : Saines et al. (2012) reported the creation of layered inorganic-organic frameworks using 2,2-dimethylsuccinate. These frameworks, which feature hydrophobically capped layers, are suitable for nanosheet exfoliation. The study highlights the versatility of 2,2-dimethylsuccinate in creating two-dimensional compounds (Saines et al., 2012).
Molecular Structure Studies : Gunderson and Vahrenkamp (1976) investigated the molecular structure of dimethylboric anhydride, a related compound, using electron diffraction. This research contributes to the understanding of molecular structures of similar anhydrides (Gunderson & Vahrenkamp, 1976).
Synthesis of Complex Compounds : Dozen and Hatta (1975) synthesized 2,3,6,7-Tetramethylnaphthalene from 2,3-dimethylsuccinic anhydride, showcasing its use in complex organic syntheses (Dozen & Hatta, 1975).
Production of Taurine Derivatives : Seeberger et al. (2007) developed a method for protecting sulfonic acids using 2,2-dimethylsuccinic acid. This method was applied to synthesize derivatives of taurine, an important amino acid (Seeberger et al., 2007).
Catalytic Carbonylation of β-Lactones : Getzler et al. (2004) reported a catalyst for synthesizing succinic anhydrides from CO and β-lactones, demonstrating the chemical versatility of anhydrides like 2,2-dimethylsuccinic anhydride (Getzler et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3,3-dimethyloxolane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-6(2)3-4(7)9-5(6)8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJPFLIEHGFXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169620 | |
Record name | 2,2-Dimethylsuccinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylsuccinic anhydride | |
CAS RN |
17347-61-4 | |
Record name | 2,2-Dimethylsuccinic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17347-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethylsuccinic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017347614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylsuccinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydro-3,3-dimethylfuran-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-DIMETHYLSUCCINIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL903A7H7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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